1-Benzylpiperidin-3-ol is a structural motif present in a variety of compounds that exhibit significant pharmacological activities. The benzylpiperidine scaffold is a key feature in molecules that have been studied for their potential therapeutic applications, including as acetylcholinesterase inhibitors for Alzheimer's disease, dopamine receptor antagonists, and sigma receptor ligands. The versatility of this structure has made it a focal point for the synthesis of new compounds with improved efficacy and selectivity for various biological targets.
The inhibition of AChE by N-benzylpiperidine derivatives represents a promising approach for the symptomatic treatment of Alzheimer's disease. By potentiating cholinergic transmission, these compounds can alleviate memory deficits and improve cognitive function in patients1.
The scaffold-jumping approach in the synthesis of 1-propyl-4-arylpiperidines has yielded compounds with significant dopaminergic and serotonergic properties. These findings suggest potential applications in the treatment of psychiatric disorders, such as schizophrenia, where dopamine D2 receptor antagonists can be effective. Moreover, the selective inhibition of MAO A by some derivatives points to possible antidepressant applications2.
Although not directly related to 1-benzylpiperidin-3-ol, a series of 3-[(substituted-carbonyl)amino]-2H-1-benzopyran-4-ols, which share a similar benzyl moiety, have demonstrated antihypertensive activity. These compounds were found to be equipotent to cromakalim, a known potassium channel activator, suggesting that the benzyl moiety could be a valuable component in the design of new antihypertensive drugs3.
Derivatives of piperidin-4-ols, such as 1,2,5-trimethylpiperidin-4-ols, have been studied for their antimicrobial activity. One particular derivative showed a broad spectrum of activity against various test microorganisms, indicating the potential for these compounds to be developed as antimicrobial agents7.
The synthesis of 1-benzylpiperidin-3-ol typically involves several methods, primarily focusing on the reduction of its precursor, 1-benzylpiperidin-3-one.
The molecular structure of 1-benzylpiperidin-3-ol is characterized by:
1-Benzylpiperidin-3-ol undergoes several types of chemical reactions:
The mechanism of action for 1-benzylpiperidin-3-ol involves its interaction with specific receptors and enzymes in biological systems. The hydroxyl group enhances binding affinity to certain neurotransmitter receptors, potentially modulating their activity.
Research indicates that 1-benzylpiperidin-3-ol may influence:
The compound is expected to exhibit high gastrointestinal absorption and permeability across biological membranes, making it suitable for therapeutic applications.
1-Benzylpiperidin-3-ol has diverse applications across various scientific fields:
It serves as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis, facilitating the creation of complex molecules.
Research is ongoing into its potential as a therapeutic agent for neurological disorders due to its ability to modulate neurotransmitter activity. Its interactions with various biological targets make it a candidate for drug development.
The compound is utilized in pharmaceutical development and agrochemicals, where its chiral properties are particularly valuable in enhancing efficacy and specificity.
1-Benzylpiperidin-3-ol represents a structurally significant nitrogen-containing heterocyclic compound that occupies a critical position in synthetic organic chemistry and pharmaceutical development. Characterized by the fusion of a piperidine ring with a benzyl substituent and a chiral alcohol functionality, this molecule serves as a versatile scaffold for synthesizing complex bioactive agents. Its stereochemical properties and functional group compatibility enable diverse chemical transformations, underpinning its utility across multiple research domains.
The systematic IUPAC name for this compound is 1-benzylpiperidin-3-ol, reflecting its core piperidine structure with a benzyl group attached to the nitrogen atom and a hydroxyl group at the 3-position. It is equivalently recognized as N-benzyl-3-hydroxypiperidine or 1-benzyl-3-piperidinol in chemical literature and commercial catalogs [6] [7]. The molecular formula is definitively established as C₁₂H₁₇NO, corresponding to a molecular mass of 191.27 g/mol [1] [7].
Structurally, the compound features a six-membered piperidine ring adopting a chair conformation, with the benzyl group (–CH₂C₆H₅) bound to the tertiary nitrogen atom. The hydroxyl substituent at the stereogenic C3 position creates a chiral center, yielding enantiomers with potential differential biological activities. The canonical SMILES notation OC1CN(CC2=CC=CC=C2)CCC1 precisely encodes this connectivity [6] [8]. Regulatory identifiers include:
Table 1: Physicochemical Properties of 1-Benzylpiperidin-3-ol
Property | Specification | Reference Source |
---|---|---|
Molecular Formula | C₁₂H₁₇NO | [1] [7] |
Molecular Weight | 191.27 g/mol | [6] [7] |
Appearance | Yellow gel or liquid | [6] [9] |
Storage Conditions | 0-8°C under inert atmosphere | [2] [6] |
Calculated LogP | 1.64 | [8] |
Topological Polar Surface Area | 23.47 Ų | [8] |
Material characterization confirms its existence as a yellow gel or liquid at room temperature, requiring storage under inert conditions at 0–8°C to prevent degradation [6] [9]. Chromatographic and spectroscopic analyses (NMR, IR, MS) validate its structural identity and purity specifications (typically ≥98%) for research applications [7] [8].
The synthetic origin of 1-benzylpiperidin-3-ol traces to mid-20th-century advancements in piperidine chemistry, where N-benzylation emerged as a fundamental protection strategy for secondary amines during alkaloid synthesis. This approach mitigated nitrogen nucleophilicity while allowing downstream functionalization of the ring system [3]. The compound’s significance expanded substantially when identified as a key synthetic intermediate in the industrial production of benidipine hydrochloride—a potent dihydropyridine-class calcium channel blocker approved for hypertension management [4].
During benidipine process development, 1-benzylpiperidin-3-ol was detected and characterized as a process-related impurity, necessitating rigorous analytical control strategies. This discovery prompted the development of specialized HPLC and UPLC methods to monitor and quantify residual levels during pharmaceutical manufacturing [4]. Synthetic routes typically involve:
Table 2: Key Synthetic Applications of 1-Benzylpiperidin-3-ol
Application Context | Role | Reference |
---|---|---|
Benidipine hydrochloride synthesis | Precursor for side chain assembly | [4] |
Pharmaceutical impurity profiling | Reference standard for HPLC analysis | [4] [8] |
Chiral building block development | Source of enantiomeric intermediates | [3] |
The hydrogenation of the 3-ketone precursor introduces stereoselectivity challenges, often yielding racemic mixtures requiring resolution for enantiopure pharmaceutical applications [3]. Its reactivity profile enables further transformations, including oxidation to ketones, O-alkylation, or substitution reactions at the hydroxyl position, cementing its role as a structural motif in complex molecule construction [8].
1-Benzylpiperidin-3-ol serves as a privileged scaffold in designing bioactive molecules, particularly those targeting the central nervous system. Its structural similarity to neurotransmitter pharmacophores enables interactions with diverse neurological receptors and enzymes [6]. Commercial suppliers emphasize its application in developing medications for neurological disorders, including depression and anxiety therapeutics, where the piperidine core mimics endogenous ligand conformations [6].
The compound’s primary industrial utility resides in its function as a critical intermediate during benidipine manufacturing. As a starting material or synthetic precursor, it contributes molecular fragments essential for the drug’s pharmacological activity. Regulatory guidelines mandate strict control of residual levels in the final active pharmaceutical ingredient, underscoring its process significance [4]. Additional pharmacological contexts include:
The stereochemistry at C3 significantly influences bioactivity, driving demand for enantioselective syntheses. For example, the (R)-enantiomer demonstrates distinct receptor binding profiles compared to the (S)-counterpart in certain pharmacological targets [3]. This chirality-based differentiation underpins structure-activity relationship studies aimed at optimizing potency and selectivity in candidate drugs.
Global specialty chemical suppliers—including BLD Pharmatech, ChemScene, and Simson Pharma—catalogue this compound with ≥98% purity, reflecting its industrial relevance. Current research explores its incorporation into novel antimalarials and kinase inhibitors, suggesting expanding therapeutic applications beyond cardiovascular and neurological domains [6] [7] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7